1-Methoxy-2-nitronaphthalene
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Overview
Description
1-Methoxy-2-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, where a methoxy group (-OCH3) and a nitro group (-NO2) are substituted at the 1 and 2 positions, respectively
Preparation Methods
1-Methoxy-2-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1-methoxynaphthalene using a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure selectivity and yield .
Industrial production methods may involve more efficient catalytic processes. For example, the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) in the presence of a solid superacid catalyst like sulfated zirconia (SO42−/ZrO2) has been reported to be highly selective and efficient .
Chemical Reactions Analysis
1-Methoxy-2-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Common reagents used in these reactions include Grignard reagents, which can add to the nitro group, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-nitronaphthalene involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The methoxy group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups .
Comparison with Similar Compounds
1-Methoxy-2-nitronaphthalene can be compared with other nitronaphthalene derivatives, such as 1-nitronaphthalene and 2-methoxy-1-nitronaphthalene . These compounds share similar structural features but differ in their reactivity and applications. For example, 1-nitronaphthalene is primarily used in the synthesis of dyes and explosives, while 2-methoxy-1-nitronaphthalene has applications in organic synthesis and as a chemical intermediate .
Properties
CAS No. |
4900-62-3 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-methoxy-2-nitronaphthalene |
InChI |
InChI=1S/C11H9NO3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3 |
InChI Key |
MADSSDZXBDQMAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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